molecular formula C24H25N3O2S2 B2956360 N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 686770-67-2

N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2956360
CAS RN: 686770-67-2
M. Wt: 451.6
InChI Key: CRGZHBQGGIBLAM-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C24H25N3O2S2 and its molecular weight is 451.6. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

A study by Gangjee et al. (2008) identified compounds related to thieno[2,3-d]pyrimidine as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes in DNA synthesis and cell replication. This dual inhibitory activity suggests potential applications in cancer chemotherapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Crystal Structure Analysis

Subasri et al. (2016, 2017) contributed to the understanding of the molecular structure of related compounds through crystallographic studies. Their work on the crystal structures of various 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides revealed significant insights into the conformation and molecular interactions of these compounds, which could inform drug design and development processes (Subasri et al., 2016); (Subasri et al., 2017).

Antitumor Activity

Research by Hafez and El-Gazzar (2017) explored the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Their findings highlight the potential of these compounds in cancer treatment, showing significant inhibitory effects on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Quantum Chemical Insight and Drug Likeness

A study by Mary et al. (2020) provided a comprehensive quantum chemical insight into a related compound, focusing on its molecular structure, NBO analysis, spectroscopic characteristics, and drug likeness. This research offers valuable information for the rational design of new drugs, particularly those with antiviral properties against COVID-19 (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Chemoselective Acetylation and Synthesis of Glutaminase Inhibitors

Other studies have focused on the synthesis of compounds with potential therapeutic applications, such as the work by Magadum and Yadav (2018) on the chemoselective acetylation of 2-aminophenol, and by Shukla et al. (2012) on the design and pharmacological evaluation of glutaminase inhibitors. These research efforts contribute to the development of novel drugs for treating various diseases (Magadum & Yadav, 2018); (Shukla et al., 2012).

properties

IUPAC Name

N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c1-2-3-7-17-10-12-18(13-11-17)25-21(28)16-31-24-26-20-14-15-30-22(20)23(29)27(24)19-8-5-4-6-9-19/h4-6,8-13H,2-3,7,14-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGZHBQGGIBLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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